4-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde
CAS No.:
Cat. No.: VC17640408
Molecular Formula: C10H10ClNO2
Molecular Weight: 211.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10ClNO2 |
|---|---|
| Molecular Weight | 211.64 g/mol |
| IUPAC Name | 4-chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde |
| Standard InChI | InChI=1S/C10H10ClNO2/c11-8-2-1-7(6-13)10(3-8)12-4-9(14)5-12/h1-3,6,9,14H,4-5H2 |
| Standard InChI Key | FOBMQIAVIOANOI-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN1C2=C(C=CC(=C2)Cl)C=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde features a benzaldehyde backbone substituted at the 2-position with a 3-hydroxyazetidine ring and at the 4-position with a chlorine atom. The azetidine ring, a four-membered nitrogen-containing heterocycle, introduces strain and reactivity, while the hydroxy group at the 3-position enhances hydrogen-bonding potential. The aldehyde group at the benzaldehyde’s 1-position provides a versatile site for nucleophilic additions or condensations.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 4-chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde |
| Molecular Formula | C₁₀H₁₀ClNO₂ |
| Molecular Weight | 211.64 g/mol |
| CAS Number | 1187933-29-4 |
| InChI | InChI=1S/C10H10ClNO2/c11-8-2-1-7(6-13)10(3-8)12-4-9(14)5-12/h1-3,6,9,14H,4-5H2 |
| InChIKey | FOBMQIAVIOANOI-UHFFFAOYSA-N |
| SMILES | C1C(CN1C2=C(C=CC(=C2)Cl)C=O)O |
The structural complexity of this compound is reflected in its PubChem CID 130906304, which catalogues its stereochemical and electronic properties.
Synthesis and Preparation
General Synthesis Strategies
While explicit protocols for 4-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde are scarce, analogous benzaldehyde derivatives suggest multi-step routes involving:
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Chlorination: Introducing the chloro group via electrophilic aromatic substitution.
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Azetidine Ring Formation: Cyclization reactions to construct the 3-hydroxyazetidine moiety.
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Aldehyde Functionalization: Oxidation of a methyl group or direct formylation.
A patent describing the synthesis of 2-methoxy-4-cyano benzaldehyde (CN102020587A) provides indirect insights. Although targeting a different compound, the methodology—thionyl chloride-mediated acyl chloride formation, amination, and dehydration—highlights strategies adaptable to this compound’s synthesis . For instance, bromination steps using N-bromosuccinimide (NBS) could be modified to introduce chloro groups under controlled conditions .
Table 2: Hypothetical Synthesis Pathway
| Step | Reaction | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Chlorination | Cl₂, FeCl₃ (catalyst) | Introduce chloro substituent |
| 2 | Azetidine Ring Formation | Epichlorohydrin, NH₃ | Construct strained heterocycle |
| 3 | Aldehyde Introduction | Gattermann-Koch reaction | Install formyl group |
This pathway remains theoretical but aligns with established organic synthesis principles .
Physicochemical Properties
Stability and Reactivity
The compound’s aldehyde group is prone to oxidation, necessitating storage under inert conditions. The hydroxyazetidine ring’s strain increases susceptibility to ring-opening reactions, particularly under acidic or basic conditions. Preliminary data suggest moderate solubility in polar aprotic solvents like dimethylformamide (DMF) but limited solubility in water.
Table 3: Physicochemical Data
| Property | Value/Description |
|---|---|
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in DMF, DMSO; sparingly in H₂O |
| Stability | Air-sensitive; store under N₂ |
Comparative Analysis with Analogous Compounds
Replacing the chloro group with bromo (as in 2-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde) increases molecular weight and alters electronegativity, potentially enhancing halogen bonding in drug-receptor interactions. Conversely, methoxy or cyano groups (as in CN102020587A) modify electronic effects, impacting reactivity in subsequent syntheses .
Future Research Directions
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Synthetic Optimization: Develop high-yield, scalable routes using flow chemistry or catalysis.
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Biological Screening: Evaluate antimicrobial, anticancer, or anti-inflammatory activity.
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Computational Modeling: Predict reactivity and target affinity via molecular docking studies.
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